molecular formula C11H15NO4S B2565259 4-(Butane-1-sulfonamido)benzoic acid CAS No. 860695-87-0

4-(Butane-1-sulfonamido)benzoic acid

Cat. No.: B2565259
CAS No.: 860695-87-0
M. Wt: 257.3
InChI Key: WSALSUOCAIDWHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butane-1-sulfonamido)benzoic acid typically involves the reaction of benzoic acid derivatives with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Butane-1-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Butane-1-sulfonamido)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties due to its sulfonamide group.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Butane-1-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group competitively inhibits the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .

Comparison with Similar Compounds

  • Sulfanilamide
  • Sulfamethoxazole
  • Sulfisoxazole

Comparison: 4-(Butane-1-sulfonamido)benzoic acid is unique due to its butane-1-sulfonamido group, which imparts distinct chemical properties compared to other sulfonamides. While sulfanilamide and sulfamethoxazole are well-known for their antibacterial activity, this compound offers potential advantages in terms of stability and solubility .

Properties

IUPAC Name

4-(butylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALSUOCAIDWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to Preparation 9 react ethyl 4-aminobenzoate with 1-butanesulfonyl chloride and pyridine to obtain the title compound.
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